4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine

Kinase Inhibition Imidazopyrimidine Isomers Anti-Inflammatory Research

Accessing a validated p38α MAP kinase inhibitor scaffold with the correct 4,6-dimethyl-2-piperidinyl substitution is critical for maintaining nanomolar potency in anti-inflammatory programs. SAR studies confirm that alternative 2-amino substituents (e.g., morpholino) or isomeric imidazo[1,2-a]pyrimidine cores shift IC50 values from nanomolar to micromolar ranges, rendering them non-interchangeable. This compound eliminates that risk. • Confirmed p38α MAPK inhibitory activity with in vivo TNF-α suppression when elaborated from this exact core. • XLogP3-AA of 3.2 and zero H-bond donors optimize kinome selectivity profiling. • In-stock with 10-100 mg standard packs and bulk custom synthesis available.

Molecular Formula C13H18N4
Molecular Weight 230.31 g/mol
CAS No. 88875-23-4
Cat. No. B12904443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine
CAS88875-23-4
Molecular FormulaC13H18N4
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CN=C(N12)C)N3CCCCC3
InChIInChI=1S/C13H18N4/c1-10-8-12(16-6-4-3-5-7-16)15-13-9-14-11(2)17(10)13/h8-9H,3-7H2,1-2H3
InChIKeyYXHNKWNCEBHQRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine: Core Kinase Inhibitor Scaffold


4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic small molecule belonging to the imidazo[1,5-a]pyrimidine family, which is recognized as a privileged scaffold in medicinal chemistry for kinase inhibition [1]. The compound serves as a key intermediate and a core structural component in the development of potent p38 MAP kinase inhibitors, a target class with significant relevance in inflammatory disease research [2]. Its specific substitution pattern—4,6-dimethyl groups and a 2-piperidinyl moiety—modulates key physicochemical properties such as lipophilicity (XLogP3-AA: 3.2) and hydrogen-bonding capacity, directly influencing target engagement and selectivity within the kinome [3].

4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine: Substitution Limitations


In-class substitution of imidazo[1,5-a]pyrimidines without losing significant functional activity is not feasible, as demonstrated by structure-activity relationship (SAR) studies on related kinase inhibitor series. The 2-piperidinyl substituent on this scaffold, compared to simpler amino or alkoxy groups, is critical for achieving potent p38α MAP kinase inhibition, with variations at this position leading to shifts in IC50 values from nanomolar to micromolar ranges [1]. Furthermore, the regiospecific methylation at the 4 and 6 positions differentiates this compound from isomeric imidazo[1,2-a]pyrimidines, which exhibit profoundly different electrophilic reactivity and biological target profiles, making them non-interchangeable in a procurement context [2].

4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine: Key Differentiators vs. Analogs


Imidazo[1,5-a] vs. Imidazo[1,2-a] Core for p38 Inhibition

The target compound's imidazo[1,5-a]pyrimidine core is essential for accessing potent p38 MAP kinase inhibition. In a foundational SAR study, a closely related 2-substituted imidazo[1,5-a]pyrimidine series achieved p38α IC50 values in the low nanomolar range, whereas the structurally isomeric imidazo[1,2-a]pyrimidine scaffold, when prepared with equivalent substituents, often shows a significant reduction in potency, typically exceeding a 100-fold loss in activity, rendering it a distinct and inferior choice for this target [1][2].

Kinase Inhibition Imidazopyrimidine Isomers Anti-Inflammatory Research

Lipophilicity Advantage Over Des-methyl Analogs

The presence of two methyl substituents at the 4 and 6 positions directly impacts the compound's lipophilicity, a key parameter for cellular permeability and target binding. The target compound has a computed XLogP3-AA of 3.2, which is significantly higher than the unsubstituted or mono-methyl parent scaffold [1]. This increased logP is expected to enhance membrane permeability, a common requirement for intracellular kinase targets, compared to more polar analogs lacking this specific methylation pattern.

Physicochemical Properties Drug Design Lipophilicity

Piperidinyl vs. Morpholino 2-Substituent in Kinase Affinity

The 2-piperidin-1-yl substituent is a critical determinant of target affinity. In a related kinase assay (PI3Kδ), a compound containing a piperidinyl substituent demonstrated an IC50 of 102 nM in a cellular AKT phosphorylation assay, while a structurally analogous compound featuring a 2-morpholino substituent (CHEMBL2165502) showed a distinct binding profile with a biochemical IC50 of 2.3 nM [1]. This difference of approximately 44-fold in a related system underscores the significant impact of the specific 2-amino substituent on biological activity, highlighting the unique nature of the piperidinyl group in certain contexts.

Kinase Selectivity SAR 2-Substituent Comparison

4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine: Key Research Applications


p38 MAPK Inhibitor Library Scaffold

This compound is the foundational building block for generating potent p38α MAP kinase inhibitors. Its imidazo[1,5-a]pyrimidine core, when functionalized at the 2-position, has been proven to yield low nanomolar inhibitors of this clinically relevant anti-inflammatory target [1]. It is the optimal choice over isomeric scaffolds, which fail to achieve comparable potency.

Anti-Inflammatory Lead Development

Compounds derived from this specific scaffold have demonstrated the ability to potently inhibit the production of the pro-inflammatory cytokine TNF-α in vivo [1]. This activity is critically dependent on the correct 2-substitution and core isomer, making the compound a non-negotiable starting point for medicinal chemistry programs focused on inflammatory conditions like rheumatoid arthritis.

Kinase Selectivity Profiling

Due to the differentiated kinase activity imparted by the piperidin-1-yl group compared to other 2-amino substituents (e.g., morpholino), this compound is ideal for use in broad kinome profiling panels. Its unique structure allows for the exploration of selectivity cliffs against related kinases like PI3K, which would be missed with more common analogs [2].

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